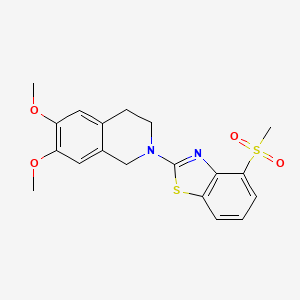

2-(4-methanesulfonyl-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

説明

This compound belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) family, characterized by a bicyclic structure with methoxy substituents at the 6- and 7-positions. The unique feature of this molecule is the 4-methanesulfonyl-1,3-benzothiazol-2-yl group attached to the nitrogen atom of the THIQ core. The methanesulfonyl group enhances electron-withdrawing properties, while the benzothiazole ring contributes to π-π interactions in biological systems.

特性

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-24-14-9-12-7-8-21(11-13(12)10-15(14)25-2)19-20-18-16(26-19)5-4-6-17(18)27(3,22)23/h4-6,9-10H,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPJZCSZJWZELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Analgesic and Anti-Inflammatory THIQ Derivatives

Compound: 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride

- Structure: Features a dimethylaminophenyl group (electron-rich) instead of the benzothiazolyl moiety.

- Activity: Analgesic: Showed 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in arthritis models . Therapeutic Index: Superior to metamizole sodium and acetylsalicylic acid due to non-narcotic mechanisms .

- Key Difference: The dimethylaminophenyl group likely enhances receptor binding through electron-donating effects, contrasting with the electron-withdrawing methanesulfonyl group in the target compound.

Benzothiazinone-THIQ Hybrids (Antimycobacterial Activity)

Compound 20b: 6-Methoxy-THIQ-substituted benzothiazinone

- Structure: Retains the THIQ core but replaces the benzothiazolyl group with a benzothiazinone scaffold.

- Activity :

- Implications : Positioning of methoxy groups critically impacts activity. The 6,7-dimethoxy configuration in the target compound may reduce antimycobacterial efficacy compared to 20b but could favor other biological targets.

σ2 Receptor Ligands with THIQ Moieties

Compounds 65 and 66 : 6,7-Dimethoxy-THIQ derivatives with quinazolin-4(3H)-one or benzene fragments.

- Structure : Lack the benzothiazolyl group but incorporate electron-deficient aromatic systems.

- Activity :

Bradycardic and Inotropic THIQ Derivatives

Compound 6c : 2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-THIQ

- Activity: Bradycardic Effect: Reduces heart rate in rats without affecting blood pressure, half as potent as zatebradine . Compound F-24: 1-(4-Dimethylaminophenyl)-6,7-dimethoxy-THIQ

- Activity: Exhibits inotropic effects via calcium channel modulation .

- Structural Contrast : The target compound’s benzothiazolyl group may sterically hinder interactions with cardiac ion channels, redirecting activity toward central nervous system targets.

Data Tables

Table 2: Impact of Methoxy Substitution on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。